N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide is a compound that features an imidazole ring, a nitrobenzene group, and a sulfonamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . The presence of these functional groups makes this compound significant in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C initially and then allowing the reaction mixture to warm to room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor in enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Similar structure but lacks the nitrobenzene and sulfonamide groups.
4-Nitrobenzenesulfonamide: Contains the nitrobenzene and sulfonamide groups but lacks the imidazole ring.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzene-1-sulfonamide is unique due to the combination of the imidazole ring, nitrobenzene group, and sulfonamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c17-16(18)11-2-4-12(5-3-11)21(19,20)14-6-1-8-15-9-7-13-10-15/h2-5,7,9-10,14H,1,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUAGAZLTMCWDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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